[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
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Overview
Description
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a complex organic compound that features both oxazole and phenyl acetate moieties
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that oxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the substitution pattern in the oxazole derivatives . The interaction with the target can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
Oxazole derivatives have been found to affect a variety of biochemical pathways, leading to their wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Result of Action
The wide spectrum of biological activities exhibited by oxazole derivatives suggests that they can have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects .
Molecular Mechanism
The molecular mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate is not well-established. It is known that oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring followed by the introduction of the carbamoyl and phenyl acetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-{(2R,3R)-2-({(3,5-Dimethyl-1,2-oxazol-4-yl)carbamoylamino}methyl)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}cyclohexanecarboxamide
- Methyl [(2S,4aR,12aR)-8-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoyl]amino}-5-methyl-6-oxo-2,3,4,4a,5,6,12,12a-octahydropyrano[2,3-c][1,5]benzoxazocin-2-yl]acetate
Uniqueness
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-3-5-12(6-4-10)8-15(19)20-9-14(18)16-13-7-11(2)21-17-13/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIAPTPRTYIDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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